molecular formula C31H26BF4NO B2441996 1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium; tetrafluoroborate CAS No. 91226-09-4

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium; tetrafluoroborate

Cat. No. B2441996
CAS RN: 91226-09-4
M. Wt: 515.36
InChI Key: HBPBSWFYCKRBTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the aromaticity of the pyridine and phenyl rings, the ionic interaction between the pyridinium cation and the tetrafluoroborate anion, and the presence of the hydroxyl group in the 2-hydroxy-2-phenylethyl substituent .


Chemical Reactions Analysis

As a pyridinium salt, this compound would be expected to participate in reactions typical of these species. This could include nucleophilic substitution reactions at the pyridinium ring or reactions involving the hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its ionic nature and the presence of the aromatic rings. It would likely be soluble in polar solvents due to the ionic interaction and the polar hydroxyl group .

Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as exploring its potential biological activities. Additionally, the influence of the various substituents on the properties of the compound could be investigated .

properties

IUPAC Name

1-phenyl-2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanol;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26NO.BF4/c33-31(27-19-11-4-12-20-27)23-32-29(25-15-7-2-8-16-25)21-28(24-13-5-1-6-14-24)22-30(32)26-17-9-3-10-18-26;2-1(3,4)5/h1-22,31,33H,23H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPBSWFYCKRBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC(C4=CC=CC=C4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26BF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

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